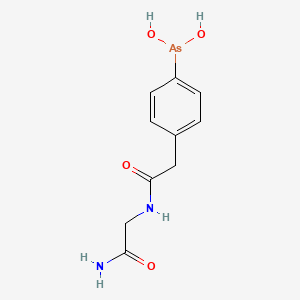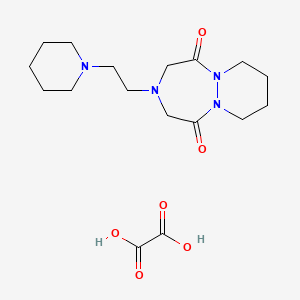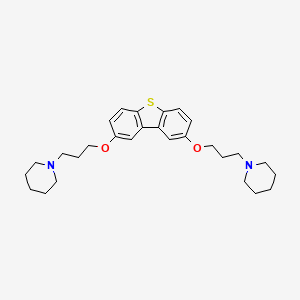
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is a complex organic compound featuring a dibenzothiophene core linked to piperidine groups via propoxy chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine typically involves multiple steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Attachment of Propoxy Chains: The dibenzothiophene core is then functionalized with propoxy chains via nucleophilic substitution reactions.
Introduction of Piperidine Groups: The final step involves the attachment of piperidine groups to the propoxy chains through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dibenzothiophene core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or piperidine moieties.
Aplicaciones Científicas De Investigación
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine groups.
Materials Science: The dibenzothiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions of piperidine-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or ion channels, modulating their activity.
Material Properties: In materials science, its electronic properties are influenced by the conjugated system of the dibenzothiophene core and the electron-donating piperidine groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(1-Piperidinyl)propoxy)benzene: Similar in structure but lacks the dibenzothiophene core.
8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thiophene: Similar but with different substitution patterns on the dibenzothiophene core.
Uniqueness
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is unique due to the combination of the dibenzothiophene core and the piperidine groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Propiedades
Número CAS |
34449-72-4 |
|---|---|
Fórmula molecular |
C28H38N2O2S |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1-[3-[8-(3-piperidin-1-ylpropoxy)dibenzothiophen-2-yl]oxypropyl]piperidine |
InChI |
InChI=1S/C28H38N2O2S/c1-3-13-29(14-4-1)17-7-19-31-23-9-11-27-25(21-23)26-22-24(10-12-28(26)33-27)32-20-8-18-30-15-5-2-6-16-30/h9-12,21-22H,1-8,13-20H2 |
Clave InChI |
WDYBGTOAKZIVRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)SC4=C3C=C(C=C4)OCCCN5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)


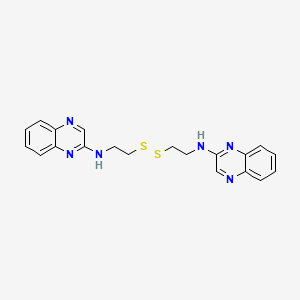


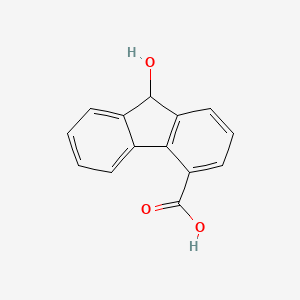
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

